4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound featuring a piperazine core substituted with two 4,6-dichlorobenzo[d]thiazol-2-yl groups. This compound is part of the thiazole family, known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Benzothiazole derivatives, which are structurally similar to this compound, have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
It’s worth noting that benzothiazole derivatives have been associated with anti-tubercular activity .
Result of Action
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
It is known that thiazole derivatives can affect the cellular viability of human normal MRC-5 cells
Molecular Mechanism
Thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain
Temporal Effects in Laboratory Settings
Metabolic Pathways
It is known that thiazole derivatives can affect the metabolism of arachidonic acid to prostaglandins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the reaction of piperazine with 4,6-dichlorobenzo[d]thiazole under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the thiazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms on the thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .
Scientific Research Applications
4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4,6-dichlorobenzo[d]thiazol-2-yl)benzene: Similar structure but with a benzene core instead of piperazine.
1,4-Bis(4,6-dichlorobenzo[d]thiazol-2-yl)ethane: Similar structure but with an ethane core instead of piperazine.
Uniqueness
4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its piperazine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4,6-Dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest due to its diverse biological activities. This compound features a complex structure that includes multiple chlorinated benzothiazole moieties and a piperazine ring, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and enzyme inhibition effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contains two benzothiazole units and a piperazine linker, which are critical for its biological interactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of derivatives related to 4,6-dichloro-benzothiazoles. For instance, compounds derived from 4,6-dichloro-2-aminobenzothiazole were tested against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
4,6-Dichloro-2-aminobenzothiazole | Staphylococcus aureus | 50 |
4,6-Dichloro-2-aminobenzothiazole | Escherichia coli | 100 |
Anticancer Activity
Research indicates that benzothiazole derivatives possess anticancer properties. For example, studies have shown that certain benzothiazole compounds can inhibit cancer cell proliferation in various cancer lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce apoptosis was confirmed in human cancer cell lines such as HeLa and MCF-7 .
Table 2: Anticancer Activity of Benzothiazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | 15 |
This compound | MCF-7 | 20 |
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Molecular docking studies suggest that the compound interacts effectively with the active site of AChE, displaying significant inhibition comparable to standard drugs like donepezil .
Table 3: AChE Inhibition by Benzothiazole Derivatives
Compound | % Inhibition at 10 μM |
---|---|
This compound | 90% |
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives for their biological activity. The study reported that compounds with specific substitutions on the benzothiazole ring exhibited enhanced antimicrobial and anticancer activities compared to unsubstituted analogs. The authors concluded that structural modifications could optimize the pharmacological profiles of these compounds .
Properties
IUPAC Name |
4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N4S2/c19-9-5-11(21)15-13(7-9)27-17(23-15)25-1-2-26(4-3-25)18-24-16-12(22)6-10(20)8-14(16)28-18/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRNQLOUSUOTSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3Cl)Cl)C4=NC5=C(S4)C=C(C=C5Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.